![molecular formula C18H22N4Na4O23P4 B12427650 Diquafosol (tetrasodium)](/img/structure/B12427650.png)
Diquafosol (tetrasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diquafosol tetrasodium is a pharmaceutical compound primarily used for the treatment of dry eye disease. It is formulated as a 3% ophthalmic solution and acts as an agonist of the P2Y2 purinergic receptor . This compound was approved for use in Japan in 2010 and has since been utilized to promote tear and mucin secretion, thereby alleviating symptoms associated with dry eye disease .
Preparation Methods
The synthesis of diquafosol tetrasodium involves a four-step process starting from commercially available 5’-uridylic acid disodium salt . The key steps include:
Salification: The pyrophosphate compound is salified with a long-chain organic amine to obtain an intermediate compound.
Activation: The intermediate compound is activated using carbonyl diimidazole.
Purification: The final product is isolated and purified using anion-exchange resin.
This method yields diquafosol tetrasodium with high purity (>99%) and an overall yield of 45% .
Chemical Reactions Analysis
Diquafosol tetrasodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for diquafosol tetrasodium due to its stable phosphate groups.
Substitution: The compound can undergo substitution reactions, particularly at the uridine moiety.
Common reagents used in these reactions include Lewis acids, carbonyl diimidazole, and various organic amines . The major products formed from these reactions are typically derivatives of uridine and phosphate compounds .
Scientific Research Applications
Diquafosol tetrasodium is a pharmaceutical drug used in the treatment of dry eye syndrome . It functions by stimulating the secretion of tear fluid and mucin on the ocular surface . It is available as a 3% ophthalmic solution and is used in Japan and South Korea .
Scientific Research Applications
Dry Eye Syndrome Treatment
- Efficacy: Diquafosol tetrasodium has demonstrated effectiveness in improving both objective and subjective symptoms of dry eye when sodium hyaluronate monotherapy is insufficient . Clinical studies have shown significant improvements in tear film break-up time (BUT), fluorescein and rose bengal staining scores, and subjective symptoms such as dry eye sensation, pain, and foreign body sensation .
- Additive Therapy: Diquafosol tetrasodium is viable as an option for additive treatment for dry eyes .
- Mechanism of Action: Diquafosol tetrasodium stimulates the secretion of tear fluid and mucin on the ocular surface . This mechanism allows for selective treatment of the tear film layer .
- Post-Cataract Surgery: Studies evaluate the effectiveness of 3% diquafosol tetrasodium for treating dry eye after cataract surgery . Diquafosol tetrasodium improves tear film stability and subjective symptoms of dry eye after cataract surgery .
Clinical Studies and Trials
- Study Design: A study evaluated 64 eyes of 32 patients (average age: 62.6±12.8 years) whose treatment with 0.1% sodium hyaluronate was not sufficiently responsive . The eyes were randomly assigned to one of two regimens: topical administration of sodium hyaluronate and diquafosol tetrasodium in one eye, and sodium hyaluronate alone in the other .
- Results: Significant improvements were noted in BUT, fluorescein and rose bengal staining scores, and subjective symptoms four weeks after treatment in the eyes treated with diquafosol . No significant changes were observed in the control eyes .
- Diquafosol LX: High-viscosity diquafosol tetrasodium ophthalmic solution (DIQUAS LX; DQSLX) is well-tolerated and has a positive effect on clinical findings in patients with dry eye disease .
Specific Conditions
- Aqueous-Deficient Dry Eye: Clinical studies have been conducted on various types of dry eye, including aqueous-deficient dry eye .
- Short Tear Film Breakup Time-Type Dry Eye: Diquafosol has been tested on patients with short tear film breakup time-type dry eye .
- Post-LASIK Dry Eye: The effects of 3% diquafosol ophthalmic solution have been studied for dry eye-related conditions following laser in situ keratomileusis (LASIK) .
Adverse Events
- No serious adverse events were reported with the use of diquafosol tetrasodium in the reported studies .
Study on Children
- Diquafosol ophthalmic solution can improve subjective and objective parameters in children with dry eyes .
Chinese Patients
Mechanism of Action
Diquafosol tetrasodium exerts its effects by acting as an agonist of the P2Y2 purinergic receptor . This receptor is located on the conjunctival epithelium and goblet cell membranes. Upon activation, the receptor increases intracellular calcium ion concentration, which promotes the secretion of water and mucin . This mechanism helps to stabilize the tear film and improve the symptoms of dry eye disease .
Comparison with Similar Compounds
Diquafosol tetrasodium is often compared with other compounds used for dry eye treatment, such as sodium hyaluronate and cyclosporine .
Sodium Hyaluronate: While both compounds are effective in treating dry eye disease, diquafosol tetrasodium has shown superiority in improving keratoconjunctival staining scores.
Cyclosporine: Diquafosol tetrasodium has a different mechanism of action compared to cyclosporine, which primarily acts as an immunosuppressant.
Other similar compounds include various P2Y2 receptor agonists and mucin secretagogues .
Properties
Molecular Formula |
C18H22N4Na4O23P4 |
---|---|
Molecular Weight |
878.2 g/mol |
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1 |
InChI Key |
OWTGMPPCCUSXIP-FNXFGIETSA-J |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.